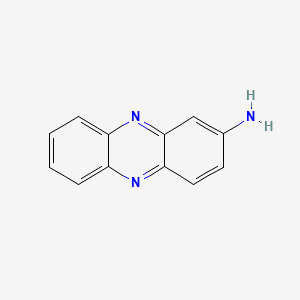

![molecular formula C8H7N3O B3350543 4-Methoxypyrido[2,3-d]pyrimidine CAS No. 28732-78-7](/img/structure/B3350543.png)

4-Methoxypyrido[2,3-d]pyrimidine

Overview

Description

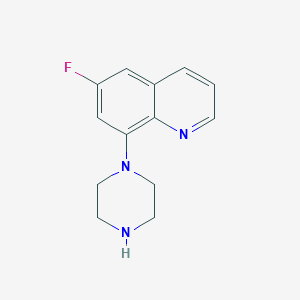

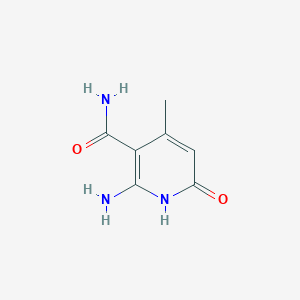

4-Methoxypyrido[2,3-d]pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

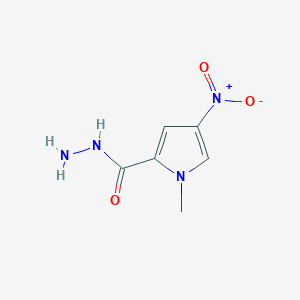

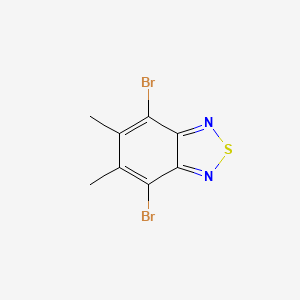

The synthesis of pyrimidines, including 4-Methoxypyrido[2,3-d]pyrimidine, involves various methods . One such method is the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

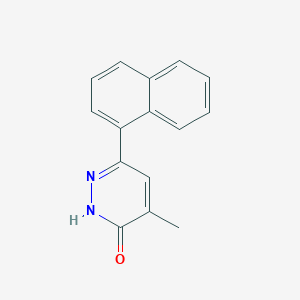

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at a certain position of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the reaction of equimolar quantities of different aldehydes, aminopyrazoles, and 1,3-dimethylformamide dimethyl acetal (DMF–DMA) at the methyl group of the acetyl moiety leads to the cyclization to pyrido[2,3-d]pyrimidin-5-one .Scientific Research Applications

Corrosion Inhibition

4-Methoxypyrido[2,3-d]pyrimidines, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine, have been studied for their potential as organic inhibitors against mild steel corrosion in acidic media. Research by Yadav et al. (2015) demonstrates that these compounds can significantly reduce corrosion, showing mixed-type inhibition behavior and adhering to the mild steel surface according to the Langmuir adsorption isotherm. This suggests their effectiveness in protecting metals from corrosion in industrial applications (Yadav et al., 2015).

Synthesis of Marine Alkaloids

Research on the synthetic pathways towards marine alkaloid structures, like variolins and meridianins, has involved the use of 4-methoxypyrido[2,3-d]pyrimidine derivatives. Fresneda et al. (2000) described a nine-step synthesis process involving 9-amino-4-methoxypyrido[3,2:4,5]pyrrolo[1,2-c]pyrimidine, highlighting its role in replicating complex natural compounds (Fresneda et al., 2000).

Immunomodulatory and Redox Effects

Medjdoub et al. (2019) explored the effects of new pyrido[2,3-d]pyrimidines on human peripheral blood mononuclear cells. Their findings suggest that these compounds can modulate cell-mediated immunity and the redox status of cells at low concentrations. Specifically, they found that certain pyrido[2,3-d]pyrimidines can be both immunostimulant and immunosuppressive, affecting cytokine secretion and intracellular ATP levels.

This indicates their potential use in immunotherapies or as modulators of cell function in various medical applications (Medjdoub et al., 2019).

Cytotoxicity and Potential Anticancer Applications

Research by Girardet et al. (2000) on pyrido[2,3-d]pyrimidine nucleosides revealed significant cytotoxicity against various cancer cells, including human prostate cancer and mouse melanoma cells. This study underscores the potential of 4-methoxypyrido[2,3-d]pyrimidine derivatives in developing new anticancer drugs, especially due to their selective inhibition properties (Girardet et al., 2000).

Antibacterial and Antitumor Pharmacophore Sites

A study by Bhat et al. (2020) investigated new pyrano[2,3-d]pyrimidine derivatives with various substituents, revealing their significant antibacterial activity against a range of bacteria. Their findings also suggested potential antitumor applications, identifying specific pharmacophore sites conducive to these activities (Bhat et al., 2020).

Mechanism of Action

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

4-methoxypyrido[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)10-5-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRIWZWRQAYTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344211 | |

| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28732-78-7 | |

| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)

![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)